molecular formula C10H18ClNO2 B2568600 methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride CAS No. 2648870-25-9

methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B2568600
CAS No.: 2648870-25-9
M. Wt: 219.71
InChI Key: ZILWFTMLKFYLGY-BYXMXEMSSA-N
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Description

Methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,3R,5S,8R)-8-aminobicyclo[321]octane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8?,9?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILWFTMLKFYLGY-VSDGLZOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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